molecular formula C7H2BrCl2FO2 B15226730 4-Bromo-2,5-dichloro-6-fluorobenzoic acid

4-Bromo-2,5-dichloro-6-fluorobenzoic acid

Cat. No.: B15226730
M. Wt: 287.89 g/mol
InChI Key: NABZUAHIFQFLAU-UHFFFAOYSA-N
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Description

4-Bromo-3,6-dichloro-2-fluorobenzoic acid is a halogen-substituted benzoic acid. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoic acid core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3,6-dichloro-2-fluorobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of a precursor benzoic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient halogenation. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,6-dichloro-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Aryl boronic acids and palladium catalysts under mild conditions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Benzoic Acids: Resulting from nucleophilic substitution.

Scientific Research Applications

4-Bromo-3,6-dichloro-2-fluorobenzoic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 4-bromo-3,6-dichloro-2-fluorobenzoic acid exerts its effects depends on its interaction with molecular targets. The halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking its activity. The presence of multiple halogens can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobenzoic acid
  • 2-Bromo-4-fluorobenzoic acid
  • 4-Bromo-2-chloro-6-fluorobenzoic acid

Comparison: While these compounds share similar structural features, the presence and position of different halogen atoms can significantly affect their chemical properties and reactivity. For instance, 4-bromo-3,6-dichloro-2-fluorobenzoic acid has a unique combination of bromine, chlorine, and fluorine, which can lead to distinct reactivity patterns and applications compared to its analogs .

Properties

Molecular Formula

C7H2BrCl2FO2

Molecular Weight

287.89 g/mol

IUPAC Name

4-bromo-3,6-dichloro-2-fluorobenzoic acid

InChI

InChI=1S/C7H2BrCl2FO2/c8-2-1-3(9)4(7(12)13)6(11)5(2)10/h1H,(H,12,13)

InChI Key

NABZUAHIFQFLAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)C(=O)O)Cl

Origin of Product

United States

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